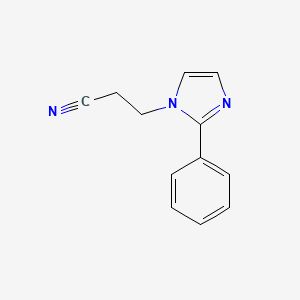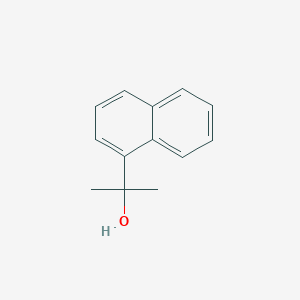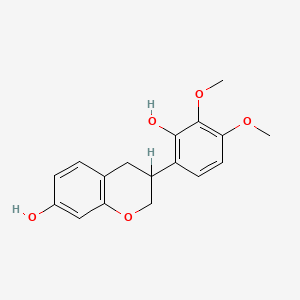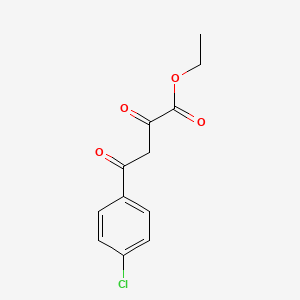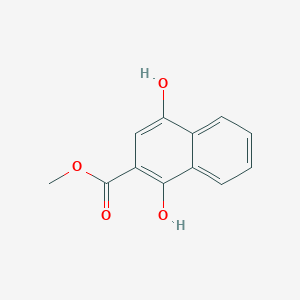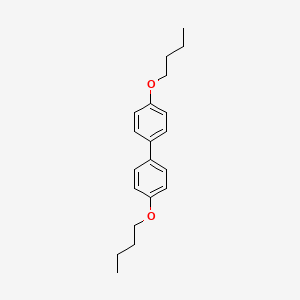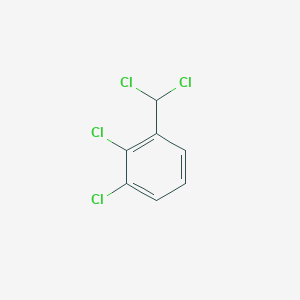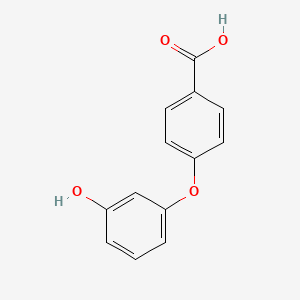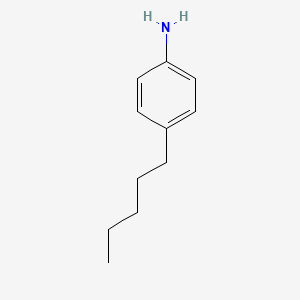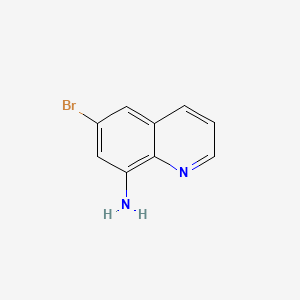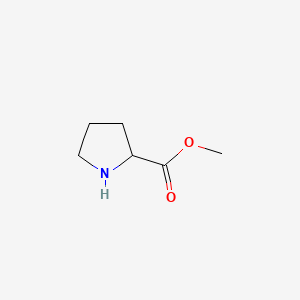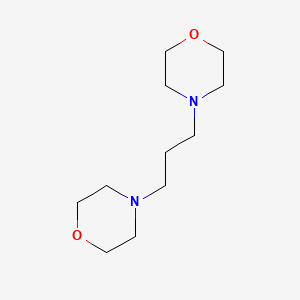
Methylgermaniumtrichlorid
Übersicht
Beschreibung
It is a clear, pale yellow liquid that is sensitive to moisture and reacts violently with water . This compound is primarily used as a precursor in various chemical syntheses and has applications in both research and industry.
Wissenschaftliche Forschungsanwendungen
Methylgermanium trichloride has several scientific research applications:
Surface Chemistry: It is involved in the photo-chemical adsorption of organo-germanium on hydrogen-terminated silicon surfaces using xenon excimer light.
Material Science: It is used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Wirkmechanismus
Target of Action
Methylgermanium trichloride, also known as Methyltrichlorogermane, is primarily used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen terminated atomically flat silicon surface using xenon excimer light . Therefore, the primary targets of Methylgermanium trichloride are these specific biochemical structures and processes.
Mode of Action
For instance, it reacts with catechol to synthesize five-coordinated spirocyclic anionic methylgermanates . In the process of photo-chemical adsorption, Methylgermanium trichloride interacts with organo-germanium on a hydrogen terminated atomically flat silicon surface .
Biochemical Pathways
The biochemical pathways affected by Methylgermanium trichloride are those involved in the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium
Pharmacokinetics
It is known that methylgermanium trichloride is a liquid substance that is sensitive to moisture and reacts violently with water . This suggests that its bioavailability could be influenced by its physical state and reactivity.
Result of Action
The molecular and cellular effects of Methylgermanium trichloride’s action are the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium . These processes could potentially have various applications in the field of materials science and nanotechnology.
Action Environment
The action, efficacy, and stability of Methylgermanium trichloride can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For instance, it is sensitive to moisture and reacts violently with water . Therefore, it should be stored in a cool, dry place away from heat and open flames .
Biochemische Analyse
Cellular Effects
Methylgermanium trichloride is known to be highly reactive and can cause severe skin burns and eye damage . The specific effects of this compound on various types of cells and cellular processes are not well-documented. It is likely that Methylgermanium trichloride influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Methylgermanium trichloride is known to react violently with water , indicating that it may degrade over time in aqueous environments
Vorbereitungsmethoden
Methylgermanium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solution. The reaction proceeds as follows:
GeCl4+CH3MgCl→CH3GeCl3+MgCl2
This reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Methylgermanium trichloride undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it hydrolyzes to form methylgermanium oxide and hydrochloric acid.
Substitution Reactions: It can react with nucleophiles, such as alcohols or amines, to replace the chlorine atoms with other functional groups.
Reduction: It can be reduced to form methylgermanium hydride (CH₃GeH₃) using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Methylgermanium trichloride can be compared with other organogermanium compounds, such as:
Ethylgermanium trichloride (C₂H₅GeCl₃): Similar in structure but with an ethyl group instead of a methyl group.
Phenylgermanium trichloride (C₆H₅GeCl₃): Contains a phenyl group, leading to different reactivity and applications.
Dimethylgermanium dichloride (CH₃)₂GeCl₂: Contains two methyl groups and two chlorine atoms, offering different chemical properties and uses.
Methylgermanium trichloride is unique due to its specific reactivity and applications in the synthesis of germanium-containing compounds and materials .
Eigenschaften
IUPAC Name |
trichloro(methyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFXFMQVSDTSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244032 | |
| Record name | Trichloromethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-10-2 | |
| Record name | Germane, trichloromethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloromethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloromethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


